o-Benzyl-d-tyrosine
Description
o-Benzyl-d-tyrosine (C₁₆H₁₇NO₃) is a synthetic amino acid derivative where the hydroxyl group of the tyrosine side chain is substituted with a benzyl group. This modification serves as a protective group, preventing unwanted reactions during peptide synthesis. Its D-configuration distinguishes it from the naturally occurring L-tyrosine, making it valuable in designing enantioselective peptides and enzyme-resistant analogs .
Properties
IUPAC Name |
(2R)-2-amino-3-(4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFHLONDOVSENM-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65733-15-5 | |
| Record name | o-Benzyl-D-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065733155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-BENZYL-D-TYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0XDX5TGP3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
o-Benzyl-d-tyrosine is a derivative of the natural amino acid tyrosine. Tyrosine is a non-essential amino acid that is synthesized from phenylalanine in animals. It is also the precursor of epinephrine, thyroid hormones, and melanin. The primary targets of this compound are likely to be similar to those of tyrosine, which include various enzymes and receptors in the body. For instance, tyrosine can be a target of receptor tyrosine kinases, which are enzymes involved in signaling to stimulate cell replication.
Mode of Action
It is known that tyrosine and its derivatives can undergo various chemical reactions due to the presence of a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group. For instance, due to easy dissociation of the phenolic –OH group, tyrosine can undergo direct O-alkylation to generate O-alkylated tyrosine derivatives. These derivatives can interact with their targets in the body, leading to various biochemical changes.
Biochemical Pathways
This compound, as a derivative of tyrosine, may affect similar biochemical pathways as tyrosine. Tyrosine is involved in several important biochemical pathways. It serves as a starting point for the production of a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, ubiquinone, betalains, salidroside, benzylisoquinoline alkaloids, and so on. In addition, tyrosine is involved in the shikimate pathway in plants and microbes, which is responsible for the biosynthesis of aromatic amino acids.
Pharmacokinetics
It is known that the compound is a white powder and has an optical activity of [α]20/D −9.5±1°, c = 1% in acetic acid: water (4:1). These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It is known that tyrosine and its derivatives can have numerous pharmacological and biological activities. For instance, tyrosine can act as an effective antidepressant, reduce stress, and combat narcolepsy and chronic fatigue. It is possible that this compound may have similar effects.
Action Environment
The action of this compound, like other biochemical compounds, can be influenced by various environmental factors. These can include temperature, pH, presence of other compounds, and the specific characteristics of the biological system in which it is present. For instance, the enzymatic production of tyrosine derivatives can be influenced by factors such as enzyme concentration, substrate concentration, temperature, pH, and the presence of inhibitors or activators.
Biological Activity
o-Benzyl-d-tyrosine is a derivative of the amino acid tyrosine, characterized by the addition of a benzyl group at the ortho position of the phenolic hydroxyl. This modification alters its biochemical properties and enhances its utility in various biological and synthetic applications. The compound has garnered attention for its role in peptide synthesis, modulation of cellular activities, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 273.31 g/mol
- Structure : The structure comprises a benzyl group attached to the ortho position of the tyrosine backbone, influencing its steric and electronic properties.
This compound functions primarily through its incorporation into peptides during solid-phase peptide synthesis. This incorporation allows for the modulation of peptide properties, such as stability and bioactivity. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is often used to protect the amino group during synthesis, which is removed post-synthesis to enable biological interactions.
1. Peptide Synthesis
This compound serves as a building block in peptide synthesis, facilitating the creation of complex peptides with enhanced pharmacological properties. Its incorporation can influence:
- Biochemical Pathways : It participates in pathways related to protein synthesis and metabolism.
- Cellular Effects : Peptides synthesized with this compound can modulate signaling pathways, affecting gene expression and cellular metabolism.
2. Cell Signaling Modulation
Research indicates that peptides containing this compound can act on specific receptors or enzymes, thereby altering cellular responses. For instance:
- Inhibition/Activation : Depending on the peptide context, these compounds can inhibit or activate signaling pathways relevant to various physiological processes .
3. Oxidative Stress Response
Emerging studies suggest that ortho-tyrosine isomers, including this compound, may act as mediators of oxidative stress. Elevated levels have been observed in conditions associated with oxidative damage, indicating a potential role in cellular defense mechanisms against oxidative stress .
Table 1: Summary of Research Findings on this compound
Applications in Research and Medicine
The biological activity of this compound extends into several fields:
1. Pharmaceutical Development
Due to its ability to modify peptide structures, this compound is investigated for developing peptide-based therapeutics targeting specific diseases.
2. Biotechnology
It is used in synthesizing amphiphilic block copolypeptides that have applications in drug delivery systems and nanobiotechnology .
3. Chemical Biology
The compound is employed to study protein-protein interactions and enzyme-substrate dynamics, providing insights into cellular mechanisms .
Scientific Research Applications
Pharmaceutical Development
Role as a Precursor
o-Benzyl-d-tyrosine is utilized as a precursor in the synthesis of pharmaceuticals, particularly in developing drugs targeting neurological disorders. Its structural properties allow for modifications that enhance the efficacy and specificity of drug candidates aimed at neurotransmitter systems .
Case Study: Drug Design
In research involving the synthesis of LPA1/LPA3 antagonists, this compound derivatives were explored for their ability to inhibit specific receptor pathways. This study demonstrated that modifications to this compound could yield potent inhibitors with potential therapeutic applications in conditions like cancer and fibrotic diseases .
Biochemical Research
Protein Synthesis and Enzyme Activity
The compound is integral to studies on protein synthesis and enzyme activity, particularly concerning metabolic pathways involving tyrosine. It aids researchers in understanding how tyrosine derivatives influence biological functions and metabolic processes .
Inhibition Studies
Research has shown that this compound can inhibit tyrosinase activity, which is crucial for melanin production. Such inhibition studies are essential for developing treatments for hyperpigmentation disorders and other related conditions .
Peptide Synthesis
Solid-Phase Peptide Synthesis
this compound serves as a valuable building block in solid-phase peptide synthesis. This method allows the creation of complex peptides with specific functionalities, which are vital in developing biologically active compounds .
Example Application: Drug Carriers
Peptides synthesized using this compound have been investigated for their potential as targeted drug carriers. These peptides can enhance the delivery of therapeutic agents directly to specific cells or tissues, improving treatment efficacy while minimizing side effects .
Cosmetic Formulations
Antioxidant Properties
The compound's potential antioxidant properties make it an attractive ingredient in cosmetic formulations aimed at promoting skin health and combating aging. Research into its effectiveness in protecting skin cells from oxidative stress is ongoing and shows promise for future applications in skincare products .
Food Industry
Flavor Enhancement
this compound is being explored for its flavor-enhancing properties, which could improve the taste profiles of various food products. Its application in this area may lead to the development of novel food additives that enhance consumer appeal without compromising health standards .
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Precursor for neurological drugs | Enhanced drug efficacy |
| Biochemical Research | Studies on protein synthesis and enzyme activity | Insights into metabolic pathways |
| Peptide Synthesis | Building block for complex peptides | Targeted drug delivery |
| Cosmetic Formulations | Antioxidant properties | Skin health and anti-aging benefits |
| Food Industry | Flavor enhancement | Improved taste profiles |
Comparison with Similar Compounds
Stereoisomers: o-Benzyl-l-tyrosine
- Structural Similarity: Both compounds share identical molecular formulas (C₁₆H₁₇NO₃) but differ in stereochemistry at the α-carbon.
- Key Differences :
| Property | o-Benzyl-d-tyrosine | o-Benzyl-l-tyrosine |
|---|---|---|
| CAS Number | Not explicitly listed | 16652-64-5 |
| Configuration | D | L |
| Molecular Weight | 271.31 g/mol | 271.31 g/mol |
| Purity (Commercial) | N/A | 98% |
Substituent Variants: O-Methyl-d-tyrosine
- Structural Difference : The hydroxyl group is protected with a methyl (-CH₃) instead of a benzyl (-CH₂C₆H₅) group.
- pKa: The methylated derivative has a predicted pKa of 2.24±0.10, suggesting altered acidity compared to benzylated forms .
| Property | This compound | O-Methyl-d-tyrosine |
|---|---|---|
| CAS Number | Not explicitly listed | 39878-65-4 |
| Substituent | Benzyl | Methyl |
| Predicted pKa | N/A | 2.24±0.10 |
| Form | Likely solid | White powder |
Ester Derivatives: O-Benzyl-l-tyrosine Methyl Ester Hydrochloride
- Structural Modification : Incorporates a methyl ester (-COOCH₃) and hydrochloride salt.
- Functional Role : The ester enhances solubility in organic solvents, while the HCl salt improves crystallinity. This derivative is often used in solid-phase peptide synthesis (SPPS) .
N-Protected Analogs: N-Benzoyl-O,a-dimethyl-d-tyrosine Methyl Ester
- Structural Complexity : Features both benzoyl (N-protection) and dimethyl (side chain) modifications.
- Comparative Analysis :
| Property | This compound | N-Benzoyl-O,a-dimethyl-d-tyrosine Methyl Ester |
|---|---|---|
| CAS Number | Not explicitly listed | 172168-14-8 |
| Molecular Formula | C₁₆H₁₇NO₃ | C₁₉H₂₁NO₄ |
| Molecular Weight | 271.31 g/mol | 327.37 g/mol |
Amino Acid Backbone Variants: O-Benzyl-l-threonine
- Structural Difference : Threonine replaces tyrosine, with a hydroxyl group at the β-position instead of the aromatic ring.
- Functional Impact : The benzyl group in threonine derivatives protects the β-hydroxyl, enabling selective glycosylation or other modifications .
| Property | This compound | O-Benzyl-l-threonine |
|---|---|---|
| CAS Number | Not explicitly listed | 4378-10-3 |
| Molecular Formula | C₁₆H₁₇NO₃ | C₁₁H₁₅NO₃ |
| Molecular Weight | 271.31 g/mol | 209.24 g/mol |
Key Research Findings
- Synthetic Utility : Benzyl protection in tyrosine derivatives is stable under basic and mildly acidic conditions, making it ideal for Fmoc/t-Boc SPPS strategies .
- Biological Relevance: D-amino acids like this compound are increasingly used in drug design to enhance metabolic stability and bioavailability .
Preparation Methods
Esterification of D-Tyrosine
D-Tyrosine undergoes esterification with methanol under acidic conditions to form D-tyrosine methyl ester hydrochloride. In a representative procedure:
-
Conditions : Reflux in methanol with HCl gas (2–3 equiv) at 65°C for 12 hours.
-
Yield : 89–92% (isolated as white crystals).
-
Key Parameter : Excess HCl ensures complete protonation of the amino group, minimizing diketopiperazine formation.
Trifluoroacetylation of the Amino Group
The amino group is protected via reaction with trifluoroacetic anhydride (TFAA):
Mitsunobu Etherification for Benzylation
The phenolic hydroxyl is benzylated using a Mitsunobu reaction:
-
Reagents : N-TFA-D-tyrosine methyl ester (1 equiv), benzyl alcohol (1.2 equiv), triphenylphosphine (1.5 equiv), di-tert-butyl azodicarboxylate (1.5 equiv).
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Reaction Time : 6–8 hours (monitored by HPLC).
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Yield : 85–88% (O-benzyl-N-TFA-D-tyrosine methyl ester).
Table 1: Solvent Impact on Mitsunobu Etherification
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| THF | 0 → 25 | 88 | 99.3 |
| Toluene | 0 → 25 | 86 | 99.1 |
Hydrolysis and Deprotection
Concurrent hydrolysis of the methyl ester and TFA group occurs under basic conditions:
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Conditions : O-benzyl-N-TFA-D-tyrosine methyl ester (1 equiv), 2N NaOH (3 equiv), methanol/water (4:1) at 25°C for 4 hours.
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Yield : 95–97% (this compound).
-
Purity : ≥99.5% (HPLC), ee >99.6% (chiral column).
Process Optimization and Challenges
Solvent Selection in Etherification
THF outperforms toluene in yield (88% vs. 86%) due to better solubility of intermediates. However, toluene reduces azodicarboxylate decomposition rates, enabling scalability.
Base Strength in Hydrolysis
Strong bases (e.g., NaOH) achieve complete hydrolysis within 4 hours, whereas K2CO3 requires 8–10 hours. Excess base must be neutralized post-reaction to prevent racemization.
Enantiopurity Maintenance
Racemization risks arise during hydrolysis (pH >10). Controlled neutralization to pH 5–6 with HCl preserves configuration, as evidenced by consistent ee values.
Analytical Validation
High-Performance Liquid Chromatography (HPLC)
Chiral Purity Assessment
Mass Spectrometry
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of this compound Synthesis Routes
| Step | Yield (%) | Purity (%) | Key Improvement vs. Prior Methods |
|---|---|---|---|
| Esterification | 89–92 | 99.0 | HCl gas replaces SOCl2, safer |
| Mitsunobu Reaction | 85–88 | 99.3 | Lower azodicarboxylate loading |
| Hydrolysis | 95–97 | 99.5 | Shorter reaction time |
The patented route eliminates hazardous heavy metal catalysts (e.g., Hg(OAc)2) previously used for benzylation, enhancing safety and reducing waste.
Industrial-Scale Considerations
Cost Analysis
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Major Costs : Benzyl alcohol (40%), Fmoc-OSu (30%), solvents (20%).
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Mitigation : Solvent recycling reduces expenses by 15–20%.
Q & A
Q. Q. What strategies improve the efficiency of literature reviews on o-Benzyl-D-tyrosine applications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
